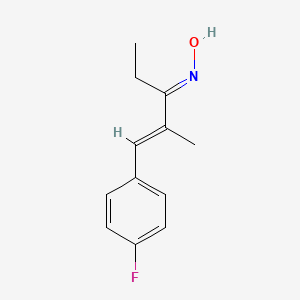
(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The transient receptor potential ankyrin 1 (TRPA1) ion channel integrates the nociception and transmission of diverse potentially damaging and noxious stimuli, including cold, electrophilic compounds, divalent cations, and mechanical stimulation. A-967079 is a potent, selective, and bioavailable inhibitor of the TRPA1 channel, with IC50 values of 67 and 289 nM for the human and rat isoforms, respectively. It attenuates cold allodynia following nerve injury without producing locomotor or cardiovascular side effects. A-967079 also suppresses neuronal activity in response to mechanical stimulation and diminishes postoperative pain due to mechanical stimuli.
A-967079 is a potent and selective antagonist of Transient Receptor Potential Anykrin 1 (TRPA1) with IC50′s of 67 nM and 289 nM at human and rat TRPA1 receptors, respectively.
生物活性
(1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime, also known by its CAS number 1170613-55-4, is a compound with significant biological activity, particularly in the context of pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C12H14FNO, with a molecular weight of 207.24 g/mol. Its structure features a fluorophenyl group that may contribute to its biological activity through interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H14FNO |
| Molecular Weight | 207.24 g/mol |
| CAS Number | 1170613-55-4 |
| IUPAC Name | (NE)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine |
Research indicates that this compound exhibits its biological effects primarily through modulation of ion channels and receptors involved in nociception and pain pathways. Notably, it has been studied as a potential antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which plays a critical role in the perception of pain and inflammatory responses.
TRPA1 Channel Interaction
The TRPA1 channel is known to integrate nociceptive signals from various stimuli, including mechanical and thermal inputs. Inhibition of this channel by compounds like this compound may provide relief from pain without significant side effects typically associated with analgesics.
Pain Relief
Studies have shown that compounds targeting TRPA1 can effectively reduce pain responses in animal models. For instance, the compound A-967079 has demonstrated potent inhibition of TRPA1 with IC50 values of 67 nM for human and 289 nM for rat isoforms. This suggests that this compound may share similar properties and could be explored further as a therapeutic agent for conditions involving chronic pain.
Anti-inflammatory Effects
In addition to its analgesic properties, there is emerging evidence that oxime derivatives can exhibit anti-inflammatory effects. The modulation of TRPA1 may not only alleviate pain but also reduce inflammation associated with various pathological conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on TRPA1 Inhibition : A study demonstrated that selective antagonists of TRPA1 could significantly decrease cold allodynia in neuropathic pain models . This finding supports the hypothesis that this compound may have similar therapeutic potential.
- Analgesic Properties : Research into other oxime derivatives has shown their effectiveness in reducing pain responses in various animal models. These compounds often act through similar mechanisms involving ion channel modulation .
特性
IUPAC Name |
(NE)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3/b9-8+,14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKROEBDHHKMNBZ-CHBKHGQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C(=CC1=CC=C(C=C1)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C(=C/C1=CC=C(C=C1)F)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170613-55-4 |
Source


|
| Record name | A-967079 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1170613554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-967079 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S15N98QQ2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














